molecular formula C4H11ClN2O B563348 (S)-2-Aminobutyramide-d3 Hydrochloride CAS No. 1217605-54-3

(S)-2-Aminobutyramide-d3 Hydrochloride

Cat. No.: B563348
CAS No.: 1217605-54-3
M. Wt: 141.613
InChI Key: HDBMIDJFXOYCGK-YUKGPTQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Aminobutyramide-d3 Hydrochloride is a deuterated derivative of (S)-2-Aminobutyramide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobutyramide-d3 Hydrochloride typically involves the deuteration of (S)-2-Aminobutyramide. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.

    Direct Deuteration: This involves the direct introduction of deuterium into the molecule using deuterated reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced techniques such as continuous flow reactors to ensure efficient and consistent deuteration. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobutyramide-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-Aminobutyramide-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and mechanisms.

    Biology: The compound can be used in metabolic studies to understand the pathways and interactions of amino acids.

    Medicine: It is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound is used in the development of new materials and in the study of reaction mechanisms in industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Aminobutyramide-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyramide: The non-deuterated version of the compound.

    ®-2-Aminobutyramide-d3 Hydrochloride: The enantiomeric form with deuterium substitution.

    (S)-2-Aminobutyramide Hydrochloride: The hydrochloride salt without deuterium substitution.

Uniqueness

(S)-2-Aminobutyramide-d3 Hydrochloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2S)-2-amino-4,4,4-trideuteriobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-YUKGPTQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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